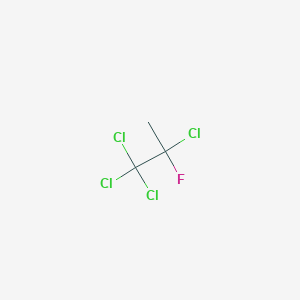

1,1,1,2-Tetrachloro-2-fluoropropane

説明

Contextual Significance of Halogenated Alkanes in Chemical Synthesis Research

Halogenated alkanes serve as versatile building blocks and intermediates in a vast array of chemical transformations. The carbon-halogen bond, with its inherent polarity and reactivity, provides a reliable handle for introducing other functional groups through nucleophilic substitution and elimination reactions. They are pivotal in the synthesis of pharmaceuticals, agrochemicals, polymers, and a variety of specialty chemicals. Furthermore, their utility as solvents with a range of polarities and boiling points makes them indispensable in both laboratory and industrial settings.

The Position of Fluorinated and Chlorinated Propane (B168953) Derivatives in Modern Organohalogen Chemistry

Within the extensive family of halogenated alkanes, propane derivatives bearing both fluorine and chlorine atoms occupy a unique chemical space. The presence of fluorine can dramatically alter a molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the widespread incorporation of fluorine in medicinal chemistry to enhance the efficacy of drug candidates. Chlorinated propanes, on the other hand, are established intermediates in chemical manufacturing. The combination of these halogens on a propane backbone creates compounds with a complex interplay of reactivity and physical characteristics, making them intriguing subjects for further investigation.

Scope and Research Objectives for 1,1,1,2-Tetrachloro-2-fluoropropane

This article focuses exclusively on the chemical compound this compound. The primary objective is to collate and present the currently available scientific information regarding its synthesis, and chemical and physical properties. By examining this specific molecule, we aim to highlight its potential, albeit currently under-explored, role in research and development within organohalogen chemistry. This focused review seeks to provide a foundational resource for researchers interested in the properties and potential applications of polychlorinated and fluorinated propanes.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,1,2-tetrachloro-2-fluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl4F/c1-2(4,8)3(5,6)7/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWJTHXIDJSPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)(Cl)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl4F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 1,1,1,2 Tetrachloro 2 Fluoropropane

Established Synthetic Routes to 1,1,1,2-Tetrachloro-2-fluoropropane

Multi-step Synthesis from Chlorinated Propane (B168953) Feedstocks

A significant route for the production of this compound involves the transformation of readily available chlorinated propanes. This process is characterized by a sequence of controlled reactions to build the target molecule.

The synthesis can initiate from precursors like 1,2,3-trichloropropane (B165214). enviro.wiki This compound, a chlorinated volatile organic compound (CVOC), has historically been used as a solvent and in various chemical production processes. enviro.wiki A key initial step in the synthetic sequence is dehydrochlorination, which involves the removal of a hydrogen atom and a chlorine atom to form an alkene. researchgate.netrsc.orgnih.govenviro.wiki This transformation is crucial for creating an unsaturated intermediate that is more reactive towards subsequent fluorination and chlorination steps. The dehydrochlorination of 1,2,3-trichloropropane can lead to the formation of various chlorinated propene isomers, which then serve as the feedstock for the next stage of the synthesis.

Following the creation of unsaturated chlorinated propene intermediates, the synthesis proceeds through sequential fluorination and chlorination steps. For instance, an intermediate such as 1,1,2,3-tetrachloropropene can be subjected to fluorination. researchgate.netresearchgate.net This step typically involves the use of a fluorinating agent to replace chlorine atoms with fluorine. The reaction can be controlled to achieve the desired degree of fluorination. Subsequent chlorination might be necessary to arrive at the final this compound structure. The precise sequence and reaction conditions are critical to ensure high selectivity and yield of the target compound.

Gas-Phase Catalytic Fluorination Approaches

An alternative and widely used method for synthesizing fluorinated hydrocarbons is gas-phase catalytic fluorination. researchgate.net This approach involves passing the chlorinated feedstock in the gaseous state, along with a fluorinating agent like hydrogen fluoride (B91410) (HF), over a solid catalyst at elevated temperatures. epo.org This method offers advantages in terms of continuous processing and catalyst reusability.

Catalytic Systems and Reaction Environment Optimization in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic system and the optimization of the reaction environment.

Heterogeneous Catalysis (e.g., Chromium-based catalysts)

Heterogeneous catalysts are extensively used in the gas-phase fluorination of chlorinated hydrocarbons. researchgate.netnih.gov Among these, chromium-based catalysts, particularly those derived from chromium(III) oxide (Cr2O3), are prominent. researchgate.netresearchgate.netresearchgate.net These catalysts are often pre-treated or "fluorinated" to enhance their activity and stability. researchgate.net The catalytic activity is attributed to the formation of chromium oxyfluoride species on the catalyst surface. researchgate.net

Research has shown that the performance of chromium-based catalysts can be significantly influenced by the addition of promoters and the preparation method. For example, the addition of promoters like La can enhance the catalytic activity and lifetime of fluorinated chromia catalysts in the fluorination of 1,1,2,3-tetrachloropropene. researchgate.net The reaction conditions, such as temperature, the molar ratio of reactants, and contact time, also play a crucial role in determining the product distribution and selectivity. researchgate.net For instance, in the fluorination of 1,1,2,3-tetrachloropropene, higher temperatures and a larger HF to organic reactant ratio tend to favor the formation of more highly fluorinated products. researchgate.net

Below is a table summarizing the effect of promoters on fluorinated Cr2O3 catalysts for the fluorination of 1,1,2,3-tetrachloropropene.

| Catalyst | Promoter | Effect on Catalyst Performance |

| F-Cr2O3 | None | Baseline activity and stability. |

| La/F-Cr2O3 | Lanthanum (La) | Enhanced activity and lifetime, attributed to rich CrOxFy species and high surface area. researchgate.net |

| Y/F-Cr2O3 | Yttrium (Y) | Enhanced surface area of the fluorinated sample. researchgate.net |

| Mg/F-Cr2O3 | Magnesium (Mg) | Promoted the formation of highly dispersed CrOxFy species during pre-fluorination. researchgate.net |

| Ca/F-Cr2O3 | Calcium (Ca) | Promoted the formation of highly dispersed CrOxFy species during pre-fluorination. researchgate.net |

The following table outlines the impact of reaction conditions on the gas-phase fluorination of 1,1,2,3-tetrachloropropene over a fluorinated Cr2O3 catalyst.

| Reaction Condition | Effect on Product Selectivity |

| Higher Temperature | Favors selectivity towards more highly fluorinated products. researchgate.net |

| Larger HF/1,1,2,3-tetrachloropropene ratio | Favors selectivity towards more highly fluorinated products. researchgate.net |

| Shorter Contact Time | Favors selectivity towards less fluorinated intermediates. researchgate.net |

Influence of Reaction Parameters (Temperature, Pressure, Stoichiometry)

The synthesis of this compound via the chlorination of 1,2-dichloro-2-fluoropropane (B1345526) is highly sensitive to the conditions under which the reaction is carried out. Temperature, pressure, and the stoichiometric ratio of the reactants are critical factors that dictate the reaction's efficiency, selectivity, and the distribution of products.

Temperature: Temperature plays a pivotal role in the chlorination process. Higher temperatures generally increase the reaction rate but can adversely affect selectivity. In free-radical chlorination, elevated temperatures can lead to the formation of a wider range of by-products due to increased C-H bond cleavage at different positions on the propane backbone. For similar chlorination reactions, maintaining a controlled temperature is crucial to favor the formation of the desired tetrachlorinated isomer. In catalytic chlorination, the optimal temperature is also dependent on the catalyst used, as it must be high enough to ensure catalytic activity without causing catalyst degradation or promoting undesirable side reactions.

Pressure: The pressure under which the chlorination is conducted primarily influences the concentration of the gaseous chlorine reactant in the reaction mixture, especially in liquid-phase reactions. An increase in pressure can enhance the reaction rate by increasing the concentration of chlorine. However, managing the pressure is also a critical safety consideration, given the corrosive nature of the reactants and the potential for exothermic reactions. The optimal pressure is often determined by the specific reactor design and the desired throughput.

Stoichiometry: The molar ratio of chlorine to the starting material, 1,2-dichloro-2-fluoropropane, is a key determinant of the product distribution. A lower chlorine-to-substrate ratio will generally favor mono-chlorination, while an excess of chlorine is necessary to achieve higher degrees of chlorination to form the target this compound. However, an excessive amount of chlorine can lead to the formation of even more highly chlorinated by-products, such as pentachlorofluoropropanes. Therefore, the stoichiometry must be carefully controlled to maximize the yield of the desired product while minimizing the formation of over-chlorinated impurities.

To illustrate the impact of these parameters, the following hypothetical data table, based on general principles of alkane chlorination, demonstrates potential outcomes.

Table 1: Hypothetical Influence of Reaction Parameters on the Chlorination of 1,2-dichloro-2-fluoropropane

| Parameter | Value | Expected Outcome on this compound Yield | Rationale |

| Temperature | Low (e.g., 20-50 °C) | Lower reaction rate, potentially higher selectivity | Favors substitution at the most reactive sites, may require photo-initiation. |

| Moderate (e.g., 50-100 °C) | Increased reaction rate, potential decrease in selectivity | Balances reaction speed with control over by-product formation. | |

| High (e.g., >100 °C) | High reaction rate, lower selectivity | Increased likelihood of forming various isomers and over-chlorinated products. | |

| Pressure | Atmospheric | Lower concentration of dissolved chlorine | Slower reaction rate. |

| Elevated | Higher concentration of dissolved chlorine | Increased reaction rate, but requires more robust equipment. | |

| Stoichiometry (Cl₂:Substrate) | Sub-stoichiometric (<2:1) | Low yield | Insufficient chlorine to achieve tetrachlorination. |

| Stoichiometric (~2:1) | Moderate to high yield | Theoretical amount for desired product, but may still result in a product mixture. | |

| Excess (>2:1) | Potential for decreased yield of desired product | Increased formation of pentachloro- and hexachloro-fluoropropanes. |

By-product Formation and Separation Challenges in Synthesis Processes

The synthesis of this compound is invariably accompanied by the formation of by-products, which presents significant challenges for purification. The nature and quantity of these by-products are directly linked to the reaction conditions and the inherent reactivity of the starting materials and intermediates.

By-product Formation: The chlorination of 1,2-dichloro-2-fluoropropane can lead to a complex mixture of compounds. The primary by-products are typically isomers of tetrachlorofluoropropane, where the chlorine atoms are arranged differently on the propane chain. For instance, compounds like 1,1,2,2-tetrachloro-1-fluoropropane and 1,1,2,3-tetrachloro-1-fluoropropane (B15289794) could be formed. Furthermore, incomplete chlorination can leave unreacted starting material or trichlorofluoropropane isomers in the product mixture. Conversely, over-chlorination can produce various isomers of pentachlorofluoropropane.

The lack of high selectivity in free-radical chlorination is a major contributor to this diverse by-product profile. The relative reactivity of primary versus secondary carbon-hydrogen bonds, while influenced by the existing halogen substituents, allows for chlorination to occur at multiple sites.

Separation Challenges: The primary challenge in purifying this compound lies in the similar physical properties of the by-products, particularly the isomers. These compounds often have very close boiling points, making separation by conventional distillation difficult and energy-intensive.

Table 2: Illustrative Boiling Points of Potential Components in the Synthesis Mixture

| Compound | IUPAC Name | Potential Role | Illustrative Boiling Point (°C) |

| C₃H₅Cl₂F | 1,2-dichloro-2-fluoropropane | Starting Material | ~88-89 |

| C₃H₄Cl₃F | 1,1,2-trichloro-2-fluoropropane | Intermediate/By-product | ~115-120 |

| C₃H₃Cl₄F | This compound | Target Product | ~140-145 |

| C₃H₃Cl₄F | 1,1,2,2-Tetrachloro-1-fluoropropane | Isomeric By-product | ~145-150 |

| C₃H₃Cl₄F | 1,1,2,3-Tetrachloro-1-fluoropropane | Isomeric By-product | ~155-160 |

| C₃H₂Cl₅F | Pentachlorofluoropropane isomers | Over-chlorination By-product | >160 |

Note: The boiling points are illustrative and can vary based on the specific isomer and pressure.

The removal of more highly chlorinated by-products, while potentially easier due to larger boiling point differences, still requires careful control of the distillation process to prevent contamination of the final product.

Mechanistic Investigations of Chemical Transformations Involving 1,1,1,2 Tetrachloro 2 Fluoropropane

Fundamental Reactivity of 1,1,1,2-Tetrachloro-2-fluoropropane

The reactivity of this compound is largely dictated by the presence of multiple halogen atoms, which influence its susceptibility to various chemical transformations.

Halogen Exchange Reactions

Halogen exchange reactions, particularly the substitution of chlorine with fluorine, are a cornerstone of fluorocarbon chemistry. The Finkelstein reaction, a classic example of such a transformation, involves the exchange of one halogen for another. wikipedia.org This type of SN2 reaction is an equilibrium process that can be driven to completion by leveraging the differential solubility of the resulting halide salts. wikipedia.org For instance, the conversion of an alkyl chloride to an alkyl iodide is often achieved using sodium iodide in acetone, where the resulting sodium chloride is insoluble and precipitates out of the reaction mixture. wikipedia.org

In the context of producing fluorinated propanes, potassium fluoride (B91410) is a common reagent for converting chlorocarbons into fluorocarbons, often in polar solvents like dimethylformamide. wikipedia.org While the classic Finkelstein reaction is well-established for alkyl halides, aromatic versions often require catalysis, for example, by copper(I) iodide with diamine ligands. wikipedia.org The efficiency of halogen exchange can be influenced by factors such as the concentration of hydrogen fluoride, contact time, and reaction temperature. nih.gov For the transformation of this compound, fluorination is a key step in pathways leading to more highly fluorinated compounds. For example, the fluorination of this compound (HCFC-241bb) can yield 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb). google.com

Nucleophilic and Electrophilic Substitution Potentials

The carbon atoms in this compound, bonded to electronegative halogen atoms, are electrophilic centers, making them susceptible to attack by nucleophiles. youtube.comyoutube.com A nucleophile, being an electron-pair donor (a Lewis base), will attack an electrophile, an electron-pair acceptor (a Lewis acid). youtube.com The presence of a partial positive charge on the carbon atoms due to the electron-withdrawing nature of chlorine and fluorine makes them targets for nucleophilic substitution. youtube.com

The strength of a nucleophile is a key factor in these reactions, with negatively charged species generally being stronger nucleophiles than their neutral counterparts. youtube.com In the context of halogenated alkanes, the halogen atom can act as a leaving group, facilitating the substitution reaction. khanacademy.org The polarizability of the halogen also plays a role; iodide, being more polarizable than chloride or fluoride, is generally a better leaving group. khanacademy.org

Conversely, electrophilic substitution on the this compound molecule is less common due to the electron-withdrawing effects of the halogens, which decrease the electron density of the C-H bonds.

Dehydrohalogenation Reactions of this compound

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a critical reaction for introducing unsaturation and producing olefins. In the case of this compound and its derivatives, this reaction is a key step in the synthesis of valuable fluoroolefins.

Pathways to Fluoroolefins (e.g., 2,3,3,3-tetrafluoropropene (B1223342), HFO-1234yf)

The synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a refrigerant with low global warming potential, often involves the dehydrohalogenation of a halogenated propane (B168953) precursor. google.comresearchgate.net One significant pathway to HFO-1234yf involves the dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb). google.com HCFC-244bb itself can be synthesized from this compound through fluorination. google.com The dehydrochlorination of HCFC-244bb, as well as its isomer 3-chloro-1,1,1,2-tetrafluoropropane (HCFC-244eb), yields HFO-1234yf. google.com

Alternative routes to HFO-1234yf also exist, starting from different precursors. For example, 1,1,2,3-tetrachloropropylene can be fluorinated to produce a mixture including 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) and 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb), which can then be converted to HFO-1234yf. google.com Another method involves reacting chlorotrifluoroethylene (B8367) with a methyl halide to form an intermediate that is subsequently reacted with hydrogen fluoride. google.com

Influence of Catalysts and Basic Conditions on Dehydrochlorination Selectivity

The choice of catalyst and reaction conditions plays a pivotal role in the selectivity of dehydrohalogenation reactions, determining whether dehydrochlorination or dehydrofluorination is the favored pathway. For the dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) to HFO-1234yf, alkali metal fluoride modified magnesium oxide (MgO) catalysts have shown high selectivity. researchgate.net Specifically, KF and CsF modified MgO catalysts achieved over 97% selectivity for dehydrochlorination, while inhibiting the competing dehydrofluorination reaction. researchgate.net

The nature of the catalyst support and modifiers significantly impacts the reaction outcome. For instance, using Zr and Al modified MgO or fluorinated MgO catalysts resulted in an increase in the dehydrofluorination product, 2-chloro-3,3,3-trifluoropropene. researchgate.net The acidity and basicity of the catalyst surface are also crucial factors. Decreasing the surface acidity of the catalyst has been found to benefit the dehydrochlorination of HCFC-244bb. researchgate.net

Nitrogen-doped activated carbon has also emerged as a promising catalyst for dehydrochlorination reactions, such as the conversion of 1,2-dichloroethane (B1671644) to vinyl chloride. nih.govrsc.org These catalysts introduce basic sites and can achieve high conversion and selectivity at lower temperatures compared to thermal pyrolysis. nih.govrsc.org The use of a base, either in solution or as a solid catalyst, is a common strategy to promote dehydrochlorination. google.com

Isomerization Studies of Halogenated Propane Intermediates

During the synthesis of fluoroolefins, isomerization of halogenated propane intermediates can occur, impacting the final product distribution and process efficiency. For example, in the production of 1,1,2,3-tetrachloropropene, the isomerization of 1,1,1,3-tetrachloropropane (B89638) (HCC-250fb) and 1,1,2,3-tetrachloropropene (HCC-1230xa) is a relevant consideration. google.com The use of Lewis acid catalysts in reactive distillation columns can facilitate both dehydrochlorination and isomerization reactions. google.com

In the context of HFO-1234yf synthesis, nucleophilic substitution reactions on the fluoroalkene itself can proceed via an addition-elimination mechanism involving a carbanion intermediate. worktribe.comresearchgate.net The regioselectivity of these transformations can be influenced by reaction conditions, such as the choice of solvent and base, and is dictated by principles like hard/soft acid/base theory. worktribe.comresearchgate.net This highlights the potential for isomerization and rearrangement reactions even in the final product, depending on the chemical environment.

Data Tables

Table 1: Reactants and Products in HFO-1234yf Synthesis Pathways

| Starting Material | Intermediate(s) | Final Product | Reference |

| This compound (HCFC-241bb) | 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | google.com |

| 1,1,2,3-Tetrachloropropylene (1230xa) | 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf), 1,1,1,2,2-Pentafluoropropane (HFC-245cb) | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | google.com |

| Chlorotrifluoroethylene (CTFE) | CF₂=CFCH₂Cl | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | google.com |

Table 2: Catalyst Performance in Dehydrochlorination of HCFC-244bb

| Catalyst | Dehydrochlorination Selectivity (%) | Undesired Product | Reference |

| KF/MgO | >97 | - | researchgate.net |

| CsF/MgO | >97 | - | researchgate.net |

| Zr/MgO | 20-76 (Dehydrofluorination Selectivity) | 2-Chloro-3,3,3-trifluoropropene | researchgate.net |

| Al/MgO | 20-76 (Dehydrofluorination Selectivity) | 2-Chloro-3,3,3-trifluoropropene | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of a molecule by examining the magnetic properties of its atomic nuclei. For 1,1,1,2-tetrachloro-2-fluoropropane, ¹H, ¹³C, and ¹⁹F NMR would provide critical data for its structural confirmation.

The ¹H NMR spectrum of this compound is expected to be relatively simple, arising from the single methyl group (CH₃) in the molecule. This would likely present as a doublet in the spectrum due to coupling with the adjacent fluorine atom. The chemical shift of this proton signal would be influenced by the electronegative chlorine and fluorine atoms.

The ¹³C NMR spectrum is anticipated to show three distinct signals, corresponding to the three carbon atoms in different chemical environments: the CCl₃ carbon, the C(Cl)(F) carbon, and the CH₃ carbon. The chemical shifts of these carbons would be significantly influenced by the attached halogen atoms. For instance, the carbon atom bonded to three chlorine atoms (CCl₃) would resonate at a characteristically downfield position. While specific data for this compound is not available, data for similar compounds like 1,1,1,2-tetrachloropropane (B1620178) can provide some context. chemicalbook.com

| Expected ¹H NMR Data for this compound | |

| Proton Environment | Expected Chemical Shift (ppm) |

| CH₃ | Expected to be a doublet, with the exact chemical shift influenced by the adjacent electronegative atoms. |

| Expected ¹³C NMR Data for this compound | |

| Carbon Environment | Expected Chemical Shift (ppm) |

| CCl₃ | Expected to be significantly downfield due to the three chlorine atoms. |

| C(Cl)(F) | Chemical shift will be influenced by both chlorine and fluorine. |

| CH₃ | Expected to be the most upfield signal. |

¹⁹F NMR spectroscopy is particularly sensitive for fluorine-containing compounds. nih.gov In this compound, a single fluorine environment exists. The ¹⁹F NMR spectrum would therefore be expected to show one primary signal. This signal would likely be split into a quartet due to coupling with the three equivalent protons of the adjacent methyl group. The precise chemical shift would be characteristic of a fluorine atom attached to a carbon also bearing a chlorine atom and a trichloromethyl group.

| Expected ¹⁹F NMR Data for this compound | |

| Fluorine Environment | Expected Splitting Pattern |

| -C(Cl)(F)- | Quartet (due to coupling with the CH₃ group) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

| Expected IR Absorption Bands for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (from CH₃) | ~2900-3000 |

| C-H bend (from CH₃) | ~1375-1450 |

| C-Cl stretch | ~600-800 (multiple bands expected) |

| C-F stretch | ~1000-1400 |

| C-C stretch | Fingerprint region |

Raman spectroscopy, being complementary to IR spectroscopy, would also be valuable for identifying the functional groups in this compound. Strong Raman scattering is often observed for symmetric vibrations and bonds involving heavier atoms. Therefore, the C-Cl stretching vibrations, particularly the symmetric stretch of the CCl₃ group, are expected to give rise to a strong signal in the Raman spectrum. Data from similar compounds like 1,1,1,2-tetrachloropropane indicates where these signals might appear. chemicalbook.com

| Expected Raman Shifts for this compound | |

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-Cl symmetric stretch (CCl₃) | Strong intensity signal expected in the lower frequency region. |

| C-C stretch | Expected in the fingerprint region. |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks, with the relative intensities determined by the isotopic abundances.

Fragmentation of the molecular ion would likely involve the loss of chlorine atoms, a fluorine atom, or the methyl group. This would result in a series of fragment ion peaks that could be used to deduce the structure of the original molecule. The mass spectrum of the related compound 1,1,1,2-tetrachloroethane (B165186) shows characteristic fragmentation patterns involving the loss of chlorine. nist.gov

| Expected Mass Spectrometry Data for this compound | |

| Ion | Description |

| [C₃H₃Cl₄F]⁺ | Molecular ion peak (expected as an isotopic cluster) |

| [C₃H₃Cl₃F]⁺ | Fragment ion from the loss of a chlorine atom |

| [C₂Cl₄F]⁺ | Fragment ion from the loss of a methyl group |

| [CCl₃]⁺ | A common fragment from the trichloromethyl group |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise mass determination of molecules. measurlabs.com This capability allows for the calculation of the elemental composition of a compound with a high degree of confidence, which is invaluable for the identification of unknown substances and for distinguishing between isomers with the same nominal mass. For this compound, with a molecular formula of C₃H₃Cl₄F, HRMS can provide an exact mass measurement, confirming its elemental makeup.

The determination of halogens in organic compounds can be effectively achieved using techniques like high-resolution inductively coupled plasma mass spectrometry (HR-ICP-MS), which allows for the detection of fluorine, chlorine, bromine, and iodine at various concentrations. rsc.orgbohrium.comresearchgate.net Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) is another powerful tool for the molecular-level characterization of halogenated organic compounds due to its high resolution and mass accuracy. bohrium.com

Theoretical HRMS Data for this compound

| Parameter | Theoretical Value |

| Molecular Formula | C₃H₃Cl₄F |

| Monoisotopic Mass | 199.8913 Da |

| Calculated Exact Mass | 199.8913 |

| Nominal Mass | 200 Da |

This table presents theoretical data calculated based on the elemental composition of this compound. Experimental values may vary slightly.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures, even at trace levels. youtube.comyoutube.com This method is particularly well-suited for the analysis of halogenated hydrocarbons in various environmental matrices. researchgate.net The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information for each component as it elutes. youtube.comyoutube.com

For the trace analysis of this compound, a sample would be introduced into the GC, where it would travel through a capillary column. The retention time—the time it takes for the compound to pass through the column—is a characteristic feature that aids in its identification. Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment into smaller, charged ions. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. libretexts.orgchemguide.co.uk

Techniques such as thermal desorption-GC-MS are employed for the on-line trace monitoring of volatile halogenated compounds in the air, achieving detection limits in the parts-per-trillion by volume (pptv) range. nih.govresearchgate.net Halogen-specific detectors, like the XSD, can be coupled with GC to enhance selectivity for halogenated compounds in complex samples. nih.gov

Expected Fragmentation in GC-MS for this compound

| Ion Fragment | Possible Origin | Expected m/z |

| [C₃H₃Cl₄F]⁺ | Molecular Ion | 200 (with isotopic pattern) |

| [C₃H₃Cl₃F]⁺ | Loss of Cl | 165 (with isotopic pattern) |

| [CCl₃]⁺ | Cleavage of C-C bond | 117 (with isotopic pattern) |

| [CHCl₂]⁺ | Rearrangement and fragmentation | 83 (with isotopic pattern) |

| [CFClCH₃]⁺ | Cleavage of C-C bond | 81 (with isotopic pattern) |

This table presents hypothetical fragmentation patterns based on the structure of this compound and general principles of mass spectrometry. The presence and abundance of these fragments would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of a compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms and the bond lengths and angles can be determined. wikipedia.org

For a small molecule like this compound, single-crystal X-ray diffraction could provide unambiguous proof of its structure, distinguishing it from its isomers. However, obtaining a suitable single crystal of a volatile, low-melting-point compound can be challenging. Crystallization would likely need to be performed at low temperatures.

As of the latest literature search, no publicly available X-ray crystal structure for this compound has been reported. The determination of crystal structures for small halogenated alkanes is an active area of research, often focusing on intermolecular interactions such as halogen bonding. researchgate.netbohrium.comrigaku.com The successful crystallization and subsequent X-ray diffraction analysis of this compound would provide invaluable data on its solid-state conformation, bond parameters, and intermolecular packing.

Computational Chemistry and Theoretical Modeling of 1,1,1,2 Tetrachloro 2 Fluoropropane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 1,1,1,2-Tetrachloro-2-fluoropropane and the relative energies of its different spatial orientations, known as conformers.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the conformational isomers of halogenated propanes. For this compound, rotation around the C-C single bond leads to different staggered and eclipsed conformers.

DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), can be used to determine the geometries and relative energies of these conformers. nih.govresearchgate.net The presence of bulky chlorine atoms and the electronegative fluorine atom leads to significant steric and electrostatic interactions that dictate the stability of each conformer.

Studies on similar halogenated alkanes have shown that gauche interactions between halogens can be either stabilizing or destabilizing depending on the specific atoms and their positions. nih.gov For this compound, the most stable conformer would likely be the one that minimizes the repulsive interactions between the large chlorine atoms.

A typical DFT study would involve:

Conformational Search: Identifying all possible unique conformers by systematically rotating around the C-C bond.

Geometry Optimization: Calculating the lowest energy geometry for each conformer.

Energy Calculation: Determining the relative electronic and Gibbs free energies to predict the population of each conformer at a given temperature.

The results of such studies are crucial for understanding the molecule's behavior in different environments and for interpreting experimental spectroscopic data.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. tau.ac.il Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for geometric optimization compared to some DFT functionals, albeit at a greater computational cost. nih.govnih.gov

For this compound, ab initio calculations can be used to refine the geometries obtained from DFT. scispace.com This is particularly important for accurately determining bond lengths, bond angles, and dihedral angles. The choice of basis set, such as the Pople-style (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), is critical for obtaining reliable results. nih.govnih.gov

A comparison of bond lengths and angles calculated by different ab initio methods can provide a measure of the theoretical uncertainty and help to validate the computational model. For instance, the C-Cl, C-F, and C-C bond lengths are expected to be influenced by the electronic effects of the adjacent halogen atoms.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as a fingerprint for molecular identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Theoretical calculations can predict the ¹³C and ¹⁹F NMR chemical shifts and spin-spin coupling constants for this compound.

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for calculating NMR parameters. nih.gov The calculated chemical shifts are usually referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹³C. docbrown.info

For this compound, one would expect distinct ¹³C signals for the C1, C2, and methyl carbons due to their different chemical environments. The carbon attached to the fluorine atom (C2) would show a characteristic splitting pattern due to C-F coupling. Theoretical predictions can help in the assignment of these signals in an experimental spectrum. researchgate.net

Similarly, the ¹⁹F chemical shift is highly sensitive to the electronic environment. Computational predictions can provide valuable information on the expected shift range. nih.gov Spin-spin coupling constants (J-couplings) between different nuclei (e.g., ¹J(C-F), ²J(C-C-F), ³J(H-C-C-F)) can also be calculated, providing further structural insights. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical frequency calculations are essential for assigning the observed spectral bands to specific molecular motions.

By performing a frequency calculation on the optimized geometry of this compound, the various vibrational modes can be determined. researchgate.net These calculations, typically done at the same level of theory as the geometry optimization, yield a set of frequencies and their corresponding IR intensities and Raman activities. nist.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov

For this compound, one would expect to see characteristic stretching frequencies for the C-H, C-C, C-Cl, and C-F bonds, as well as various bending and torsional modes. The calculated vibrational spectrum can be compared with an experimental spectrum to confirm the structure of the molecule.

Thermodynamic and Kinetic Modeling of Reactions

Theoretical modeling can be extended to predict the thermodynamic and kinetic parameters of reactions involving this compound. This is particularly relevant for understanding its atmospheric fate and potential decomposition pathways.

For example, the reaction of this compound with hydroxyl (•OH) radicals is a key atmospheric degradation process for many hydrochlorofluorocarbons (HCFCs). science.gov Computational methods can be used to model this reaction by:

Locating the transition state structure for the hydrogen abstraction from the methyl group.

Calculating the activation energy (energy barrier) for the reaction.

Determining the reaction rate constant using transition state theory (TST) or more sophisticated methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory. scispace.com

These calculations provide valuable data for atmospheric models that assess the ozone depletion potential (ODP) and global warming potential (GWP) of such compounds. researchgate.netnoaa.gov The thermodynamic properties of the reactants, transition state, and products (enthalpy, entropy, and Gibbs free energy) are also obtained from these calculations, allowing for the determination of reaction feasibility.

Enthalpies of Formation and Reaction Energies

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For hydrochlorofluorocarbons (HCFCs) like this compound, accurate enthalpies of formation are crucial for assessing their stability and the energetics of their chemical reactions.

High-level ab initio and density functional theory (DFT) methods are commonly employed to calculate enthalpies of formation for halogenated hydrocarbons. documentsdelivered.comnih.gov Techniques such as the G3MP2//B3LYP and DLPNO-CCSD(T)/CBS methods have been shown to provide reliable predictions. documentsdelivered.comnih.gov These calculations often involve an automated reaction-based approach where the enthalpy of formation is derived from a set of isodesmic or isogyric reactions, which helps in canceling systematic errors in the calculations. documentsdelivered.com

Table 1: Examples of Calculated Enthalpies of Formation for Related Chlorinated Hydrocarbons

| Compound | Formula | Method | Enthalpy of Formation (kJ/mol) |

| Tetrachloromethane | CCl₄ | Average Experimental | -95.7 ± 1.3 |

| Pentachloroethane | C₂HCl₅ | Average Experimental | -141.9 ± 2.0 |

| 1,1,2,2-Tetrachloroethane | C₂H₂Cl₄ | Average Experimental | -165.4 |

| Tetrachloroethylene | C₂Cl₄ | Estimated Average | -24.2 ± 4.0 researchgate.net |

This table presents data for analogous compounds to illustrate the typical values and computational methods used. Data for this compound is not available.

Reaction energies for processes involving this compound, such as its atmospheric degradation, can also be predicted using these computational methods. For example, the energy of reaction for hydrogen abstraction by a hydroxyl radical (•OH), a key atmospheric oxidant, can be determined by calculating the enthalpies of the reactants and products. usp.brfrontiersin.org

Transition State Characterization and Reaction Rate Predictions

The study of reaction kinetics through computational chemistry involves locating and characterizing the transition state (TS) on the potential energy surface of a reaction. The transition state is the highest energy point along the reaction coordinate and its properties determine the activation energy of the reaction. For HCFCs, a primary atmospheric degradation pathway is initiated by hydrogen abstraction by the hydroxyl radical (•OH). usp.brresearchgate.net

Computational methods like DFT are used to optimize the geometry of the transition state and calculate its vibrational frequencies. mdpi.com The presence of a single imaginary frequency confirms that the optimized structure is indeed a true transition state. frontiersin.org The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key parameter in calculating the reaction rate constant. mdpi.com

Reaction rate constants can be predicted using Transition State Theory (TST). usp.brnih.gov For more complex reactions, more sophisticated theories like Variational Transition State Theory (VTST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are employed to account for variational effects and the pressure dependence of the reaction rate. nist.govkuleuven.be In cases where experimental data is sparse, Structure-Activity Relationships (SARs) can be used to estimate reaction rate coefficients based on the molecular structure. copernicus.orgcopernicus.org

For this compound, the reaction with •OH would involve the abstraction of one of the hydrogen atoms from the methyl group. Computational modeling would focus on identifying the transition state for this process and calculating the activation energy. The rate constant would then be predicted using TST, likely incorporating corrections for quantum mechanical tunneling, which is significant in hydrogen transfer reactions. frontiersin.org

Table 2: Example of Predicted Reaction Rate Constants for HCFCs with •OH Radicals

| HCFC | Reaction | Method | Rate Constant at 298 K (cm³/molecule·s) |

| HCFC-22 (CHF₂Cl) | H-abstraction by •OH | Experimental | 4.7 x 10⁻¹⁵ |

| HCFC-142b (CH₃CClF₂) | H-abstraction by •OH | Experimental | 3.8 x 10⁻¹⁵ |

| HCFC-124 (CHF₂CClF₂) | H-abstraction by •OH | SAR Estimation | 1.2 x 10⁻¹⁵ |

This table provides examples of rate constants for similar HCFCs to illustrate the range of values and predictive methods. Specific data for this compound is not available.

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of this compound with other molecules, including solvent molecules, are governed by a combination of forces such as van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonding. The presence of both chlorine and fluorine atoms, along with the carbon-hydrogen bonds, creates a complex distribution of partial charges on the molecule, leading to a significant molecular dipole moment.

Computational studies can model these interactions explicitly by calculating the interaction energies between this compound and one or more solvent molecules. Alternatively, the effect of a solvent can be approximated using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.

While specific studies on the intermolecular interactions and solvent effects of this compound are not available, research on similar chlorinated and fluorinated compounds demonstrates the importance of these effects on spectroscopic properties and reactivity. nist.gov For example, the solvation of chlorinated molecules in different solvents can lead to shifts in their absorption spectra, which can be accurately modeled using a combination of explicit and implicit solvent models. nist.gov The interactions with polar solvents are expected to be significant due to the polar nature of the C-Cl and C-F bonds.

Environmental Dynamics and Degradation Mechanisms

Atmospheric Chemistry of 1,1,1,2-Tetrachloro-2-fluoropropane

No published data were found regarding the rate of reaction between this compound and hydroxyl radicals. Consequently, its atmospheric lifetime, a critical factor in determining its potential for long-range transport and contribution to atmospheric chemical processes, remains unquantified.

There is no available information on the photolytic degradation of this compound. Studies on its absorption of ultraviolet radiation, which would determine its susceptibility to breakdown in the stratosphere, have not been found.

Aquatic and Terrestrial Degradation Pathways

Research on the hydrolysis of this compound, including its rate of reaction with water and the resulting degradation products, is not available in the reviewed literature.

No studies documenting the biodegradation of this compound under either anaerobic or aerobic conditions in soil or sediment have been identified. Therefore, its persistence in these environmental compartments is unknown.

Environmental Persistence and Transport Mechanisms

Due to the absence of data on its degradation rates in various environmental media (atmosphere, water, and soil), a conclusive assessment of the environmental persistence and transport mechanisms of this compound cannot be made.

Volatilization and Air-Water Exchange

The process of volatilization, or the transfer of a substance from a liquid phase to a gas phase, is a critical component of a chemical's environmental distribution. The air-water exchange is governed by a compound's Henry's Law constant, which relates the partial pressure of the substance in the air to its concentration in water at equilibrium. A higher Henry's Law constant indicates a greater tendency for the chemical to partition from water to the atmosphere.

For this compound, specific data for its Henry's Law constant could not be located in the reviewed scientific literature. While it is a halogenated propane (B168953), which suggests some degree of volatility, quantitative data to detail its behavior in an air-water system is not available. In a patent related to the synthesis of other fluorinated compounds, the volatilization of this compound is mentioned as a factor to be controlled under reaction conditions, but no environmental data is provided. google.com

Table 1: Estimated Volatilization Data for this compound

| Parameter | Value |

|---|---|

| Henry's Law Constant | Data not available |

| Volatilization Half-life from River | Data not available |

Adsorption to Soil and Sediment Constituents

Adsorption is the process by which a chemical adheres to the surface of particles, such as soil or sediment. This characteristic significantly influences a substance's mobility in the environment, its bioavailability, and its susceptibility to degradation. The tendency of a chemical to adsorb to soil and sediment is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value suggests that the compound is likely to be bound to soil and sediment, reducing its potential to leach into groundwater.

Specific research findings or estimated values for the Koc of this compound are not available in the surveyed literature. Without this data, a detailed assessment of its partitioning behavior between water and solid environmental matrices cannot be accurately made.

Table 2: Estimated Adsorption Data for this compound

| Parameter | Value |

|---|---|

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Data not available |

Table of Mentioned Compounds

| Compound Name |

|---|

Role As a Precursor in the Synthesis of Advanced Halogenated Compounds

1,1,1,2-Tetrachloro-2-fluoropropane as an Intermediate for Hydrofluoroolefins (HFOs)

Hydrofluoroolefins (HFOs) represent a critical advancement in refrigerant technology, offering low global warming potential (GWP) and zero ozone depletion potential (ODP) compared to their predecessors, chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs). taylorfrancis.com The synthesis of these environmentally friendlier refrigerants often involves multi-step processes where specific halogenated propanes act as key building blocks. Among these, this compound plays a pivotal role.

Pathways to Next-Generation Refrigerants (e.g., HFO-1234yf)

One of the most prominent HFOs is 2,3,3,3-tetrafluoropropene (B1223342), commercially known as HFO-1234yf. This compound is a leading replacement for HFC-134a in automobile air conditioning systems. The synthesis of HFO-1234yf can be achieved through various routes, with several patented methods utilizing this compound (HCFC-241bb) as a crucial intermediate.

A documented pathway involves the fluorination of HCFC-241bb to produce 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb). This reaction typically involves treating HCFC-241bb with a fluorinating agent. The resulting HCFC-244bb is then subjected to a dehydrochlorination reaction, where a molecule of hydrogen chloride is removed to form the desired double bond, yielding HFO-1234yf. This two-step process, involving fluorination followed by dehydrochlorination, is a key strategy in the industrial production of this important refrigerant.

Step 1: Fluorination CH3-CFCl-CCl3 (HCFC-241bb) + HF → CH3-CFCl-CF3 (HCFC-244bb) + HCl

Step 2: Dehydrochlorination CH3-CFCl-CF3 (HCFC-244bb) → CH2=CF-CF3 (HFO-1234yf) + HCl

Optimization of Conversion Efficiency and Selectivity

The efficiency and selectivity of the conversion of this compound to HFO-1234yf are critical for the economic viability of the manufacturing process. Research and patent literature describe various strategies to optimize these parameters.

The conversion of HCFC-241bb to HFO-1234yf can be performed as a one-step or a two-step process. The two-step process, as outlined above, allows for more controlled conditions for each reaction type—fluorination and dehydrochlorination—potentially leading to higher selectivity and yield of the final product.

Catalysts play a crucial role in these transformations. For the dehydrochlorination of HCFC-244bb to HFO-1234yf, various catalysts can be employed to enhance the reaction rate and selectivity. The choice of catalyst and reaction conditions, such as temperature and pressure, are key factors in optimizing the process.

| Parameter | Influence on Conversion |

| Catalyst | Influences reaction rate and selectivity towards the desired product. |

| Temperature | Affects reaction kinetics and can influence the formation of byproducts. |

| Pressure | Can shift reaction equilibria and affect the state of reactants. |

| Reactant Ratios | The molar ratio of reactants can impact conversion rates and selectivity. |

Other Synthetic Applications in Fluorine Chemistry

While the primary documented application of this compound is as a precursor to HFOs, its structure as a polyhalogenated propane (B168953) suggests potential for broader applications in fluorine chemistry. Fluorinated compounds are highly sought after for their unique properties and are used in a wide range of specialty chemicals.

Preparation of Novel Fluorinated Building Blocks

Fluorinated building blocks are essential for the synthesis of complex molecules with tailored properties, finding applications in pharmaceuticals, agrochemicals, and materials science. wipo.intyoutube.com The presence of both chlorine and fluorine atoms in this compound offers multiple reactive sites, making it a potential starting material for the synthesis of novel fluorinated synthons.

The selective replacement of chlorine atoms with other functional groups through nucleophilic substitution reactions could lead to a variety of new fluorinated molecules. These molecules, in turn, could serve as building blocks for more complex chemical structures. However, specific examples of such applications for this compound are not widely reported in publicly available scientific literature, suggesting its use is highly specialized.

Applications in Specialty Chemical Production

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific biological activities, make fluorinated compounds valuable in the production of specialty chemicals. These include specialized polymers, solvents, and active ingredients for various industries.

Given its structure, this compound could potentially be used in the synthesis of other specialty chemicals beyond refrigerants. For instance, its derivatives could be investigated for use as flame retardants, dielectric fluids, or as intermediates in the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals. The development of such applications would depend on the specific reactivity and the properties of the resulting compounds. Currently, the main focus of research and industrial application for this compound remains centered on its role in the production of advanced refrigerants.

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding

The development of efficient and selective synthetic routes is the foundational step for enabling further study of 1,1,1,2-Tetrachloro-2-fluoropropane. Currently, specific, high-yield laboratory or industrial preparations are not well-documented in publicly available literature. Future research should focus on exploring and optimizing potential synthetic pathways.

Potential Synthetic Pathways:

Fluorination of Polychlorinated Propanes: A logical approach involves the selective fluorination of a pentachloropropane isomer, such as 1,1,1,2,2-pentachloropropane (B3053720) or 1,1,1,2,3-pentachloropropane. google.com This could be achieved using a variety of fluorinating agents, and the reaction conditions would need to be carefully controlled to achieve monosubstitution at the C-2 position.

Halogen Exchange Reactions: Starting from a more fluorinated propane (B168953) and selectively replacing a fluorine atom with chlorine could be another viable, albeit potentially challenging, route.

Addition Reactions to Propenes: The addition of chlorine and fluorine across the double bond of a suitable chlorofluoropropene precursor could also yield the target molecule.

Mechanistic studies are paramount to optimizing these synthetic methods. Research should investigate the reaction kinetics, identify intermediates, and understand the role of catalysts. google.com Techniques such as in-situ spectroscopy (e.g., NMR, IR) could be employed to monitor reaction progress and elucidate the step-by-step formation of the molecule. Understanding these mechanisms would allow for the rational design of catalysts and reaction conditions to maximize yield and selectivity while minimizing the formation of isomeric impurities.

Environmental Impact and Mitigation Strategies

The environmental fate and impact of this compound are entirely uncharacterized. Given its structure as a polychlorinated and fluorinated alkane, it is imperative to investigate its potential environmental persistence, toxicity, and atmospheric effects. Research in this area should parallel that conducted for structurally similar compounds like tetrachloroethanes and other hydrochlorofluorocarbons (HCFCs). dcceew.gov.aunih.gov

Key Research Questions:

Atmospheric Lifetime: What is the atmospheric half-life of the compound? Studies should investigate its reactivity with hydroxyl radicals, which is the primary degradation pathway for many volatile organic compounds in the troposphere. epa.gov

Ozone Depletion and Global Warming Potential: Although it is a propane derivative, its chlorine content necessitates the evaluation of its Ozone Depletion Potential (ODP). Furthermore, its Global Warming Potential (GWP) should be calculated to understand its contribution as a greenhouse gas. industrialchemicals.gov.au

Biodegradation and Hydrolysis: Investigations into its stability in aquatic environments are needed. Studies should determine its rate of hydrolysis under various pH conditions and its susceptibility to anaerobic and aerobic biodegradation. epa.gov

Toxicity: Ecotoxicological studies on representative aquatic and terrestrial organisms would be required to assess its potential harm to ecosystems. dcceew.gov.au

Should the compound prove to be persistent or toxic, research into mitigation strategies would be essential. Technologies developed for other per- and polyfluoroalkyl substances (PFAS) and chlorinated solvents could be adapted. waterrf.org These may include:

Adsorption: Use of granular activated carbon (GAC) or other sorbents to remove the compound from water. waterrf.org

Advanced Oxidation Processes (AOPs): Technologies that generate highly reactive species to break down the molecule.

Thermal Treatment: Incineration or pyrolysis for the complete destruction of the compound. waterrf.org

Expanding Synthetic Utility

Beyond its synthesis, the potential applications of this compound as a chemical building block are unknown. Its array of functional groups—a fluorine atom and four chlorine atoms distributed across a propane backbone—suggests it could be a versatile intermediate for creating more complex molecules.

Future research should explore its reactivity in various transformations:

Selective Dehalogenation: The differential reactivity of the C-Cl versus C-F bonds, as well as the different chlorine environments (C-1 vs. C-2), could be exploited for selective dehalogenation to produce a range of partially halogenated propenes. These propenes are valuable monomers and intermediates.

Nucleophilic Substitution: Investigating the substitution of its chlorine atoms with other functional groups could lead to new derivatives with tailored properties for use in pharmaceuticals, agrochemicals, or materials science.

Precursor to Other Fluorochemicals: It could serve as a starting material for the synthesis of other hydrofluorocarbons (HFCs) or hydrofluoroolefins (HFOs), which are sought after as refrigerants and blowing agents with lower environmental impact than older generations of compounds. industrialchemicals.gov.au

Advanced Characterization and Computational Approaches

A fundamental step in understanding any new compound is its thorough characterization using modern analytical techniques. While basic properties like its boiling point (140 °C) and molecular formula are known, a detailed spectroscopic and physicochemical profile is needed. stenutz.eu

Characterization Techniques:

Spectroscopy: Detailed analysis using Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would confirm its structure and provide a reference for future studies.

Thermophysical Properties: Precise measurement of properties such as vapor pressure, density, and viscosity as a function of temperature is crucial for any potential engineering applications.

In parallel with experimental work, computational chemistry offers a powerful tool for predicting the properties and behavior of this compound, especially given the current lack of empirical data. nih.gov

Computational Modeling:

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate its molecular geometry, vibrational frequencies (to compare with IR spectra), and NMR chemical shifts. nih.govresearchgate.net

Reaction Modeling: Computational studies can model the transition states and energetics of potential synthetic and degradation pathways, providing insights that can guide experimental work. researchgate.net

Property Prediction: Models can be used to estimate key environmental parameters like its octanol-water partition coefficient (log P), which is relevant for assessing bioaccumulation potential. industrialchemicals.gov.au

Table of Properties for this compound

| Property | Value/Information | Source |

|---|---|---|

| CAS Number | 3175-25-5 | chemsrc.com |

| Molecular Formula | C₃H₃Cl₄F | |

| Molecular Weight | 199.87 g/mol | stenutz.eu |

| Boiling Point | 140 °C | stenutz.eu |

| Synonyms | HCFC-241bb | nih.gov |

Table of Proposed Future Research Directions

| Research Area | Key Objectives | Relevant Techniques |

|---|---|---|

| Synthesis | Develop high-yield, selective synthetic routes. | Fluorination of precursors, addition to alkenes, catalytic studies. |

| Mechanistic Studies | Elucidate reaction pathways and kinetics. | In-situ NMR/IR spectroscopy, kinetic analysis. |

| Environmental Fate | Determine atmospheric lifetime, ODP, GWP, and biodegradability. | Atmospheric modeling, hydrolysis studies, ecotoxicity assays. |

| Mitigation | Develop effective removal and destruction methods. | Adsorption studies (GAC), Advanced Oxidation Processes (AOPs). |

| Synthetic Utility | Explore use as a chemical intermediate. | Selective dehalogenation, nucleophilic substitution reactions. |

| Characterization | Obtain a full spectroscopic and physical profile. | NMR, MS, IR spectroscopy, viscosity and density measurements. |

| Computational Modeling | Predict properties and reactivity. | Density Functional Theory (DFT), reaction pathway modeling. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1,1,2,2-pentachloropropane |

| 1,1,1,2,3-pentachloropropane |

| This compound |

| 1,2,3-trichloropropane (B165214) |

| 1,2-dichloro-2-fluoropropane (B1345526) |

| 2-chloro-1,1,1,2-tetrafluoropropane (B160773) |

| Carbon |

| Chlorine |

| Fluorine |

| Phosgene |

| Hydrogen Chloride |

Q & A

Q. What are the common synthetic routes for 1,1,1,2-tetrachloro-2-fluoropropane, and what methodological challenges arise in its synthesis?

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound reacts violently with chemically active metals (e.g., potassium, magnesium) and strong acids, releasing toxic fluoride fumes. Recommended protocols include:

- Use of inert atmospheres (e.g., nitrogen) during reactions.

- Storage in corrosion-resistant containers away from acids/metals.

- Immediate access to respiratory protection (NIOSH-approved masks) due to pulmonary edema risks at high exposures . Occupational exposure limits (OSHA PEL: 500 ppm) should guide ventilation design .

Q. Which analytical methods are validated for detecting trace amounts of this compound in environmental samples?

EPA Methods 8010 (gas chromatography with electron capture detection) and 8260 (GC/MS) are widely used for groundwater monitoring. Detection limits range from 0.05–5 µg/L, with solid-phase extraction (SPE) as the preferred pre-concentration technique . Calibration requires certified reference materials from NIST Standard Reference Database 69 to ensure accuracy .

Advanced Research Questions

Q. How can catalytic efficiency be improved in the hydrofluorination of chloroalkanes to synthesize this compound?

Catalyst optimization is critical. Antimony pentachloride (SbCl₅) doped with Lewis acids (e.g., titanium tetrafluoride) enhances fluorination rates by stabilizing intermediate chlorocarbenium ions. Reaction conditions (70–120°C, 5–15 bar) and HF stoichiometry (2:1 molar ratio) must balance conversion efficiency and byproduct suppression. Pilot-scale studies report 15–20% yield improvements using vapor-phase catalysts .

Q. How do discrepancies in acute toxicity data for this compound impact risk assessment?

IDLH values vary between agencies:

- NIOSH (1994): 500 ppm (based on rat LC₅₀ data).

- ACGIH (1994): 2,000 ppm (extrapolated from structural analogs like 1,1,2,2-tetrachloro-1,2-difluoroethane) . These discrepancies arise from limited human data and reliance on animal models. Researchers must apply uncertainty factors (e.g., 10x for interspecies differences) when extrapolating to occupational exposure guidelines .

Q. What environmental fate mechanisms govern the persistence of this compound in groundwater?

The compound’s low water solubility (0.05 mg/L) and high log Kₒw (3.8) promote adsorption onto organic soils, delaying biodegradation. Hydrolysis half-lives exceed 200 days at pH 7, but UV photolysis accelerates degradation in surface waters. Monitoring programs should prioritize SPE-GC/MS for detecting metabolites like chloropropenoic acids .

Q. How do regulatory differences in ozone-depletion potential (ODP) classifications affect the compound’s use in research?

While not classified as a Class I ozone-depleter (unlike CFC-112a), its structural similarity to regulated HCFCs (e.g., HCFC-121a) requires compliance with the Montreal Protocol. Researchers must document disposal via high-temperature incineration (1,200°C) to prevent atmospheric release .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies?

Yield variations (10–30%) stem from differences in:

- Catalyst composition (e.g., SbCl₅ vs. SbF₅).

- Reaction phase (liquid vs. vapor).

- Purity of starting materials (e.g., 2-chloro-3,3,3-trifluoropropene ≥98%) . Standardizing catalyst activation (e.g., pre-fluorination at 150°C) improves reproducibility.

Methodological Recommendations

- Synthesis: Use in situ FTIR to monitor fluorination progress and minimize byproducts .

- Toxicity Studies: Apply physiologically based pharmacokinetic (PBPK) modeling to bridge animal-human exposure gaps .

- Environmental Monitoring: Pair GC/MS with stable isotope probing (SIP) to track biodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。